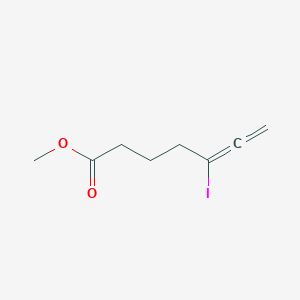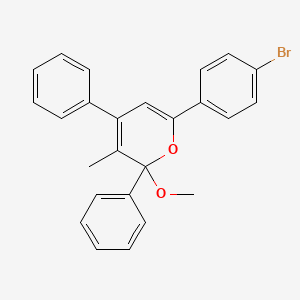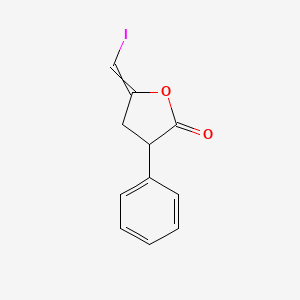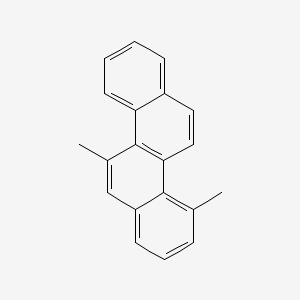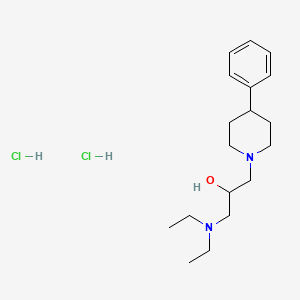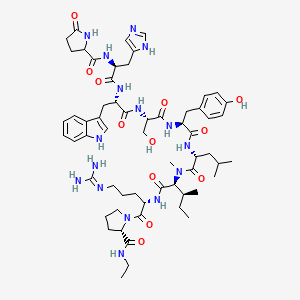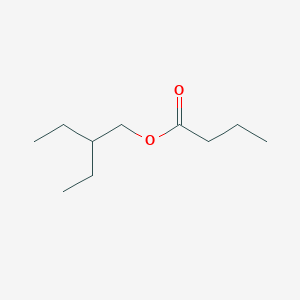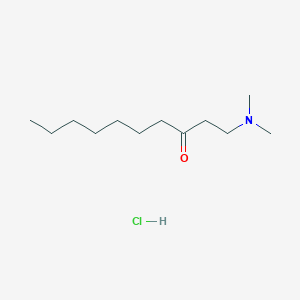![molecular formula C9H6N2O5S B14436249 1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene CAS No. 79309-29-8](/img/structure/B14436249.png)
1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a methoxyethynyl group, a sulfanyl group, and two nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene typically involves multi-step organic reactions. One common method involves the nitration of a benzene derivative followed by the introduction of the methoxyethynyl and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by subsequent functional group modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The methoxyethynyl and sulfanyl groups may also contribute to the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrotoluene
- 1-[(Methoxyethynyl)sulfanyl]-2,4-dinitroaniline
- 1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrophenol
Uniqueness
1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene is unique due to the presence of both methoxyethynyl and sulfanyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of these functional groups with the nitro groups enhances its potential for diverse chemical transformations and applications.
Eigenschaften
CAS-Nummer |
79309-29-8 |
|---|---|
Molekularformel |
C9H6N2O5S |
Molekulargewicht |
254.22 g/mol |
IUPAC-Name |
1-(2-methoxyethynylsulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C9H6N2O5S/c1-16-4-5-17-9-3-2-7(10(12)13)6-8(9)11(14)15/h2-3,6H,1H3 |
InChI-Schlüssel |
FHTORSHVUFSTTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC#CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



